molecular formula C18H21F2NO3S B2677188 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide CAS No. 1396811-22-5

1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide

Cat. No. B2677188
CAS RN: 1396811-22-5
M. Wt: 369.43
InChI Key: NJFNJXLRCNXWLL-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide, also known as DFM-SS-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides and has a molecular weight of 451.57 g/mol.

Mechanism of Action

The exact mechanism of action of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide is not fully understood, but it is believed to work by inhibiting enzymes such as carbonic anhydrases and metalloproteinases. These enzymes are involved in various biological processes such as cell proliferation and migration, and their inhibition by 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide can lead to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In a study published in the journal Bioorganic and Medicinal Chemistry in 2019, 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide was found to reduce the production of pro-inflammatory cytokines in a mouse model of arthritis. Another study published in the journal Biochemical Pharmacology in 2020 reported that 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide can inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer.

Advantages and Limitations for Lab Experiments

1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity towards specific enzymes. However, one of the limitations of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide is its low solubility in water, which can make it difficult to use in some experiments. Additionally, further studies are needed to fully understand the safety and toxicity profile of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide.

Future Directions

There are several future directions for the research on 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide. One possible direction is to investigate its potential applications in combination therapy with other drugs for the treatment of cancer and other diseases. Another direction is to develop more efficient synthesis methods for 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide that can improve its yield and solubility. Additionally, further studies are needed to determine the safety and toxicity profile of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide in humans.
Conclusion
In conclusion, 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide is a promising chemical compound that has potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of enzymes such as carbonic anhydrases and metalloproteinases. While 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has several advantages for lab experiments, further studies are needed to fully understand its safety and toxicity profile. There are several future directions for the research on 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide, including investigating its potential applications in combination therapy and developing more efficient synthesis methods.

Synthesis Methods

1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide can be synthesized by reacting 1-(2,5-difluorophenyl)-2-hydroxy-2-methyl-4-phenylbutane-1-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide as a white solid with a yield of approximately 70%. This synthesis method has been reported in a research article published in the Journal of Organic Chemistry in 2010.

Scientific Research Applications

1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In a study published in the Journal of Medicinal Chemistry in 2018, 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide was found to inhibit the growth of cancer cells in vitro and in vivo. Another study published in the journal ACS Chemical Neuroscience in 2019 reported that 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has potential neuroprotective effects in a mouse model of Parkinson's disease.

properties

IUPAC Name

1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2NO3S/c1-18(22,10-9-14-5-3-2-4-6-14)13-21-25(23,24)12-15-11-16(19)7-8-17(15)20/h2-8,11,21-22H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFNJXLRCNXWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide

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